Azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone
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Overview
Description
Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone is a complex organic compound that features a unique combination of azetidine and benzofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the benzofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. This is followed by a coupling reaction with a benzofuran derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran moiety may contribute to the compound’s ability to intercalate with DNA or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities.
Benzofuran derivatives: Exhibiting strong antimicrobial and anticancer properties.
Thiazole derivatives: Displaying diverse biological activities including antimicrobial and anticancer effects.
Uniqueness
Azetidin-1-yl-(3-methylbenzogbenzofuran-2-yl)methanone is unique due to its combination of azetidine and benzofuran moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-13-8-7-12-5-2-3-6-14(12)16(13)20-15(11)17(19)18-9-4-10-18/h2-3,5-8H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHNWGWCRPBRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)N4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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